methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate
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Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,2-a]pyridine from readily available starting materials . These include strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. For instance, they can be involved in cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Mechanism of Action
Safety and Hazards
The safety and hazards of imidazo[1,2-a]pyridines can also vary depending on the specific compound. For example, some imidazo[1,2-a]pyridines have hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate involves the reaction of 2-aminomethylimidazo[1,2-a]pyridine with methyl chloroformate in the presence of a base to form methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate. This intermediate is then reacted with sodium borohydride and water to yield the final product.", "Starting Materials": ["2-aminomethylimidazo[1,2-a]pyridine", "methyl chloroformate", "base", "sodium borohydride", "water"], "Reaction": ["Step 1: React 2-aminomethylimidazo[1,2-a]pyridine with methyl chloroformate in the presence of a base to form methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate.", "Step 2: React methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate with sodium borohydride and water to yield methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate."] } | |
CAS RN |
1895288-25-1 |
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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